molecular formula C5H5Br2NS B1529082 4-Bromo-5-(bromomethyl)-2-methylthiazole CAS No. 1799412-37-5

4-Bromo-5-(bromomethyl)-2-methylthiazole

Cat. No.: B1529082
CAS No.: 1799412-37-5
M. Wt: 270.98 g/mol
InChI Key: IDSLVZOIJHPPGT-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. The molecular formula of this compound is C6H6Br2NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-2-methylthiazole typically involves the bromination of 2-methylthiazole. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the reaction of 2-methylthiazole with bromine in the presence of a solvent such as acetic acid. The reaction is usually conducted at a temperature range of 0-25°C to ensure controlled bromination and to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-2-methylthiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido-thiazoles, thiocyanato-thiazoles, and methoxy-thiazoles.

    Oxidation Reactions: Products include thiazole sulfoxides and thiazole sulfones.

    Reduction Reactions: Products include de-brominated thiazoles.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-2-methylthiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals. It serves as a precursor for the synthesis of compounds with antimicrobial and anticancer properties.

    Medicine: Research into the compound’s derivatives has shown potential for the development of new drugs targeting various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methylthiazole and its derivatives involves interactions with biological targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The thiazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(bromomethyl)-2-methylpyridine: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    4-Bromo-5-(bromomethyl)-2-methylfuran: Contains a furan ring instead of a thiazole ring.

    4-Bromo-5-(bromomethyl)-2-methylthiophene: Contains a thiophene ring instead of a thiazole ring.

Uniqueness

4-Bromo-5-(bromomethyl)-2-methylthiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. The combination of bromine atoms and the thiazole ring makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-5-(bromomethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NS/c1-3-8-5(7)4(2-6)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLVZOIJHPPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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